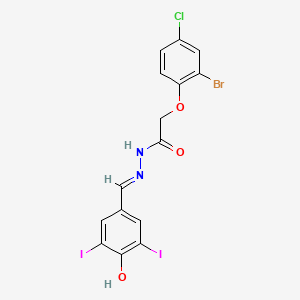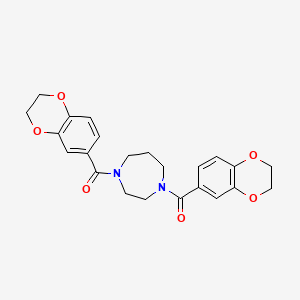![molecular formula C27H19NO3 B6058353 2-[(3-phenoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6058353.png)
2-[(3-phenoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-phenoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPD or Phenindione and is used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of PPD is not well understood. However, it has been suggested that PPD inhibits the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. PPD has also been found to inhibit the activity of various enzymes, including topoisomerase and proteasome, which play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
PPD has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. PPD has also been found to have anti-inflammatory properties and can reduce inflammation in various animal models. Additionally, PPD has been found to have antioxidant properties and can scavenge free radicals, which can cause oxidative stress and damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
PPD has several advantages as a reagent in organic synthesis. It is readily available, easy to handle, and has a high yield. PPD has also been found to have potential applications in cancer treatment and photodynamic therapy. However, the limitations of PPD include its low solubility in water, which can limit its use in biological studies, and its potential toxicity, which requires careful handling.
Zukünftige Richtungen
There are several future directions for the study of PPD. One of the potential areas of research is the development of PPD derivatives with improved solubility and reduced toxicity. Additionally, the mechanism of action of PPD needs to be further elucidated to better understand its potential applications in cancer treatment. Furthermore, the use of PPD as a photosensitizer in photodynamic therapy needs to be studied in more detail to optimize its efficacy and minimize side effects.
Synthesemethoden
2-[(3-phenoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione can be synthesized using various methods. One of the common methods is the reaction between 3-phenoxyaniline and 2-phenylindene-1,3-dione in the presence of a catalyst. The reaction yields PPD as a yellow solid with a high yield. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
PPD has been extensively studied for its potential applications in various fields. In organic synthesis, it is used as a reagent for the synthesis of various compounds. PPD has also been studied for its antibacterial, antifungal, and anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, liver, and lung cancer cells. PPD has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
2-(3-phenoxyanilino)-2-phenylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NO3/c29-25-23-16-7-8-17-24(23)26(30)27(25,19-10-3-1-4-11-19)28-20-12-9-15-22(18-20)31-21-13-5-2-6-14-21/h1-18,28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXLGCFCWLGCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-phenoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-difluorobenzyl)-3-{[(4-fluorobenzyl)(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6058284.png)
![methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6058288.png)

![butyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6058293.png)
![N-(2,3-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B6058300.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6058302.png)
![4-ethyl-5-[(2,3,5-trimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6058311.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6058314.png)
![3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6058315.png)
![2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6058320.png)
![N-(4-chlorophenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6058322.png)
![1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol](/img/structure/B6058328.png)
![5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B6058337.png)
